2-Chloro-4-cyanobenzenesulfonyl chloride
Overview
Description
2-Chloro-4-cyanobenzenesulfonyl chloride is an organic compound with the molecular formula C7H3Cl2NO2S and a molecular weight of 236.08 g/mol . It is a solid at room temperature with a melting point of 102-106°C . This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
2-Chloro-4-cyanobenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of 4-cyanobenzenesulfonyl chloride . The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial production methods often involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Chloro-4-cyanobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, reacting with an amine can produce a sulfonamide derivative .
Scientific Research Applications
2-Chloro-4-cyanobenzenesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyanobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The chlorine atom attached to the sulfonyl group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives . This reactivity is exploited in many synthetic applications to create complex molecules.
Comparison with Similar Compounds
2-Chloro-4-cyanobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
- 2-Chlorobenzenesulfonyl chloride
- 4-Cyanobenzenesulfonyl chloride
- 3-Chlorobenzenesulfonyl chloride
- 2,4-Dichlorobenzenesulfonyl chloride
What sets this compound apart is the presence of both a chlorine and a cyano group on the benzene ring, which imparts unique reactivity and properties to the compound .
Properties
IUPAC Name |
2-chloro-4-cyanobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJOWOAPHOFJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370903 | |
Record name | 2-Chloro-4-cyanobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254749-11-6 | |
Record name | 2-Chloro-4-cyanobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-cyanobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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